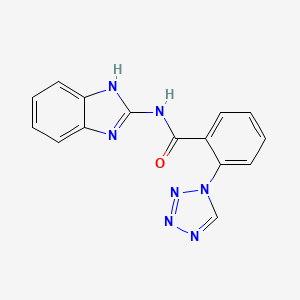

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-(1H-tetrazol-1-yl)benzamide

Description

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-(1H-tetrazol-1-yl)benzamide is a benzimidazole-derived compound characterized by a benzimidazol-2-ylidene moiety linked to a benzamide scaffold bearing a tetrazole substituent. The benzimidazol-2-ylidene group is a resonance-stabilized carbene ligand, which may confer unique electronic properties and coordination capabilities . The tetrazole ring at the 2-position of the benzamide is a heterocyclic bioisostere for carboxylic acids, enhancing metabolic stability and hydrogen-bonding interactions in biological systems .

Properties

IUPAC Name |

N-(1H-benzimidazol-2-yl)-2-(tetrazol-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N7O/c23-14(19-15-17-11-6-2-3-7-12(11)18-15)10-5-1-4-8-13(10)22-9-16-20-21-22/h1-9H,(H2,17,18,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITUAOGKZEAFHCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC3=CC=CC=C3N2)N4C=NN=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-(1H-tetrazol-1-yl)benzamide, also known as EiM08-00060, is human glucokinase (GK) . Glucokinase is a cytosolic enzyme primarily expressed in pancreatic β-cells and liver hepatocytes. It plays a crucial role in the regulation of carbohydrate metabolism.

Mode of Action

EiM08-00060 acts as an allosteric activator of human glucokinase. Allosteric activators bind to a site other than the active site of an enzyme, inducing a conformational change that increases the enzyme’s activity. In this case, EiM08-00060 enhances the catalytic action of glucokinase.

Biochemical Pathways

The activation of glucokinase by EiM08-00060 promotes the conversion of glucose to glucose-6-phosphate. This is the first step in the glycolysis pathway, leading to the production of ATP, the primary energy currency of the cell. By enhancing this process, EiM08-00060 helps regulate glucose metabolism and maintain blood glucose homeostasis.

Biological Activity

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-(1H-tetrazol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic potential based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of benzimidazole derivatives with tetrazole-containing reagents. The general synthetic route can be outlined as follows:

- Preparation of Benzimidazole Derivatives : Starting from 1,2-phenylenediamine, various substitutions can be made to obtain the desired benzimidazole core.

- Formation of Tetrazole Ring : The introduction of the tetrazole moiety can be achieved through cyclization reactions involving azides and hydrazines.

- Final Coupling Reaction : The final step involves coupling the benzimidazole derivative with the tetrazole to form the target compound.

Antimicrobial Properties

Research has highlighted the antimicrobial efficacy of benzimidazole derivatives, including those similar to this compound. For instance, compounds with similar structures have shown significant activity against both Gram-positive and Gram-negative bacteria.

| Compound | Zone of Inhibition (mm) | Activity Classification |

|---|---|---|

| 6e | 29 | Highly Active |

| 6f | 28 | Highly Active |

| 6g | 28 | Highly Active |

| Ciprofloxacin (Standard) | 28 | Highly Active |

The above table summarizes findings from studies where derivatives were tested against various bacterial strains, indicating that compounds like 6e, 6f, and 6g exhibit high antibacterial activity .

Antiparasitic Activity

Benzimidazole derivatives have also been evaluated for their antiparasitic properties. For example, certain analogs demonstrated micromolar activity against Entamoeba histolytica, outperforming standard treatments like metronidazole. The structure-activity relationship (SAR) studies suggest that modifications to the benzimidazole core enhance its biological activity against protozoan parasites .

Anticancer Potential

The compound's potential as an anticancer agent has been explored through its interaction with various cancer cell lines. The mechanism often involves inhibition of specific enzymes or pathways crucial for cancer cell proliferation. Research indicates that compounds within this class can induce apoptosis in cancer cells by activating intrinsic pathways .

Case Study 1: Antibacterial Activity

In a study assessing the antibacterial effects of several benzimidazole derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant zone of inhibition comparable to established antibiotics, suggesting its potential as a new antibacterial agent .

Case Study 2: Antiparasitic Efficacy

Another study focused on the antiparasitic activity against Trypanosoma cruzi, where derivatives showed a dose-dependent inhibition of parasite growth. Notably, certain compounds led to over 95% mortality in trypomastigote forms at concentrations as low as 50 µg/mL . This highlights the therapeutic promise of these compounds in treating parasitic infections.

Scientific Research Applications

Medicinal Chemistry

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-(1H-tetrazol-1-yl)benzamide has been investigated for its potential as an anti-cancer agent due to its ability to inhibit specific kinases involved in tumor growth. Studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further drug development .

Catalysis

The compound serves as an effective ligand in metal-catalyzed reactions. Its unique structure allows for the stabilization of metal centers, facilitating various catalytic processes such as:

- Cross-Coupling Reactions: It can be utilized in Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.

- Hydrogenation Reactions: The compound has shown promise in catalyzing hydrogenation reactions due to its ability to stabilize transition states .

Materials Science

In materials science, the incorporation of this compound into polymer matrices has been explored for developing advanced materials with enhanced thermal stability and mechanical properties. Its ability to form stable complexes with metals can also lead to novel conductive materials suitable for electronic applications .

Case Studies

Comparison with Similar Compounds

Key Observations:

Tetrazole vs. Other Heterocycles: The tetrazole group in the target compound is distinct from the dinitrophenyl (W1) or halogenated benzylidene groups ().

Linkage Variations : Unlike hydrazide-linked derivatives (e.g., ), the target compound’s amide linkage may reduce hydrolytic instability while maintaining hydrogen-bonding capacity. Thioacetamido linkages (W1) could enhance lipophilicity but introduce susceptibility to oxidation .

Substituent Electronic Effects : Chloro () and bromo (9c) substituents in analogues modulate electronic properties and binding affinity. The target compound’s lack of halogens may reduce off-target interactions but could limit halogen-bonding contributions to target binding .

Key Observations:

- The target compound’s synthesis likely parallels methods for benzimidazole carbene precursors, such as Na₂S₂O₅-mediated cyclization () or hydrazine-driven condensation ().

- Triazole-containing analogues () employ click chemistry, a modular approach absent in the target compound’s inferred synthesis, highlighting divergent strategies for heterocycle introduction.

Q & A

Q. What are the established synthetic routes for N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-(1H-tetrazol-1-yl)benzamide?

The synthesis typically involves multi-step protocols. A common approach is the coupling of a 2-(1H-tetrazol-1-yl)benzoyl chloride derivative with a 1,3-dihydro-2H-benzimidazol-2-ylidene precursor. For example, and describe analogous amide bond formation using pyridine as a solvent and room-temperature stirring for 12–24 hours . The benzimidazole core can be synthesized via cyclocondensation of o-phenylenediamine derivatives with carbonyl-containing reagents under acidic conditions (e.g., HCl or acetic acid), as outlined in and .

Q. How is structural characterization of this compound performed to confirm purity and identity?

Key methods include:

- FT-IR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1632 cm⁻¹, tetrazole C=N at ~1450 cm⁻¹) .

- NMR spectroscopy (¹H and ¹³C) to verify substituent integration and connectivity. For instance, the NH proton in the benzimidazole moiety typically appears as a singlet at δ 12.12 ppm (DMSO-d₆) .

- Elemental analysis (C, H, N) to validate purity, with deviations <0.4% considered acceptable .

- X-ray crystallography for unambiguous confirmation of molecular geometry and hydrogen-bonding patterns (e.g., centrosymmetric dimers via N–H⋯N interactions) .

Advanced Research Questions

Q. What strategies address discrepancies in reported biological activities of benzimidazole-tetrazole hybrids?

Contradictions in bioactivity data (e.g., anticonvulsant vs. antiviral efficacy) may arise from differences in assay conditions or structural variations. To resolve these:

- Standardize in vitro assays : Use consistent cell lines (e.g., HEK293 for ion channel studies) and control compounds (e.g., carbamazepine for anticonvulsant models) .

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing the tetrazole with a carboxylate) and compare activity trends .

- Molecular docking : Assess binding modes with target proteins (e.g., voltage-gated sodium channels) using software like AutoDock Vina, referencing crystallographic data from analogs (e.g., ) .

Q. How can computational methods predict the binding affinity of this compound with viral proteins?

- Molecular dynamics (MD) simulations : Simulate interactions over 100+ ns trajectories to evaluate stability of binding poses (e.g., with influenza hemagglutinin) .

- Density functional theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions influencing protein-ligand interactions .

- Pharmacophore modeling : Map critical features (e.g., hydrogen bond acceptors in the tetrazole ring) against viral protease active sites .

Q. What experimental designs optimize the reaction yield of benzimidazole-tetrazole hybrids?

- Catalyst screening : Test iodine/TBHP systems for oxidative cyclization, which improve yields to >90% in domino reactions () .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while methanol facilitates recrystallization .

- Temperature control : Reflux conditions (70–80°C) are critical for amide bond formation without side reactions (e.g., tetrazole ring-opening) .

Methodological Challenges and Solutions

Q. How can researchers mitigate degradation of the tetrazole moiety during synthesis?

The tetrazole group is sensitive to strong acids/bases. Mitigation strategies include:

- Mild reaction conditions : Use room-temperature coupling with pyridine as a base () .

- Protecting groups : Temporarily protect the tetrazole with a trityl group during benzimidazole cyclization .

- Post-synthesis purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) to isolate intact product .

Q. What analytical techniques resolve crystallographic ambiguities in benzimidazole derivatives?

- High-resolution X-ray diffraction : Resolve disorder in the benzimidazole ring using SHELXTL ( ) .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯F bonds) to explain packing anomalies .

- Twinned data refinement : Apply SHELXL’s TWIN/BASF commands for crystals with pseudo-merohedral twinning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.